molecular formula C18H22F3N5O B6458679 N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine CAS No. 2549065-58-7

N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B6458679
CAS No.: 2549065-58-7
M. Wt: 381.4 g/mol
InChI Key: JGIZYPITBUNDKZ-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine” is an organic molecule that contains several functional groups . It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a phenyl ring that has a trifluoromethoxy group attached to it . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups . The electron-withdrawing nature of the trifluoromethoxy group could have interesting effects on the electronic structure of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the polar trifluoromethoxy and amine groups suggest that this compound would have some degree of solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Properties

IUPAC Name

N,N-dimethyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c1-24(2)16-7-8-17(23-22-16)26-11-9-25(10-12-26)13-14-3-5-15(6-4-14)27-18(19,20)21/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIZYPITBUNDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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